D-talose-1-13C

Description

Significance of Site-Specific Isotopic Labeling in Carbohydrate Biochemistry

Site-specific isotopic labeling is a technique where a specific atom within a molecule is replaced with its isotope. In carbohydrate biochemistry, this method is of paramount importance for several reasons:

Tracing Metabolic Pathways: Stable isotope-labeled carbohydrates, such as those labeled with ¹³C, retain the same physical and chemical properties as their unlabeled forms. This allows them to be introduced into biological systems and participate in metabolic pathways without altering the natural processes. humankinetics.com Researchers can then follow the journey of the labeled carbon atom through various enzymatic reactions and metabolic transformations, providing a detailed map of carbohydrate metabolism. oup.com

Elucidating Reaction Mechanisms: By placing an isotopic label at a specific position, scientists can investigate the mechanisms of enzymatic reactions. The presence of the label can be detected in the products of a reaction, confirming the fate of that particular atom and helping to unravel the step-by-step process of the enzymatic conversion.

Structural Analysis with NMR Spectroscopy: Carbon-13 is NMR-active, meaning it can be detected by Nuclear Magnetic Resonance (NMR) spectroscopy. Site-specific ¹³C labeling significantly enhances the signal from the labeled carbon, making it easier to identify and study its chemical environment. unimo.it This is particularly useful for determining the three-dimensional structure of carbohydrates and their complexes with other biomolecules, such as proteins. nih.gov

Quantification in Complex Mixtures: Isotope labeling is a cornerstone of quantitative mass spectrometry. acs.org By using a known amount of a ¹³C-labeled carbohydrate as an internal standard, researchers can accurately measure the quantity of the corresponding unlabeled carbohydrate in complex biological samples.

The ability to choose the position of the isotopic label—a technique known as position-specific labeling—offers a high degree of precision in these studies. This contrasts with uniform labeling, where all carbons are labeled, or partial labeling, and allows for more targeted research questions to be addressed.

The Unique Role of D-Talose as a Probe in Glycoscience

D-talose is an aldohexose sugar, an epimer of D-galactose at the C2 position and of D-mannose at the C4 position. While it is considered a rare sugar and not as abundant in nature as glucose or galactose, its unique stereochemistry makes it a valuable tool in glycoscience. oup.commdpi.com

The configuration of D-talose results in a different distribution of its anomeric forms (the cyclic structures of the sugar) in solution compared to more common sugars. nih.govnd.eduacs.org This distinct conformational landscape can be exploited to probe the specificity of carbohydrate-binding proteins and enzymes. For instance, studies have explored the use of D-talose and its derivatives to understand the substrate requirements of enzymes like UDP-D-galactopyranose mutase. psu.edu

Furthermore, the chemical synthesis of D-talose derivatives, including fluorinated versions, has expanded its utility as a probe. nih.gov These modified forms can be used to investigate the electronic and steric factors that govern carbohydrate-protein interactions. The development of methods for the efficient synthesis of D-talose and its isotopomers is therefore an active area of research. mdpi.com

Overview of Current Research Paradigms Utilizing D-Talose-1-13C

The application of this compound in academic research primarily revolves around its use in NMR spectroscopy to study carbohydrate structure, conformation, and interactions.

One key area of research is the study of the complex tautomeric equilibria of monosaccharides in solution. High-resolution ¹³C NMR studies on specifically labeled aldohexoses, including this compound, have enabled the detection and quantification of minor acyclic (non-cyclic) forms of the sugar. nih.govnd.eduacs.org These studies provide fundamental insights into the chemical behavior of carbohydrates in aqueous environments.

In a notable study, researchers used ¹³C NMR to investigate the complete series of D-aldohexoses labeled with ¹³C at the C1 position. nih.govnd.eduacs.org This allowed for the precise measurement of the percentages of different tautomeric forms, including the aldehyde and hydrate (B1144303) forms.

| Tautomeric Form | Percentage in D-Talose Solution |

| Aldehyde | 0.01% - 0.09% |

| Hydrate | Varies |

This table illustrates the low but detectable percentages of acyclic forms of D-talose in solution, as determined by ¹³C NMR studies of C1-labeled aldohexoses. nih.govacs.org

Furthermore, the combination of ¹³C and deuterium (B1214612) (²H) labeling in D-talose has been used to investigate isotope effects on tautomeric equilibria. nih.govacs.org These experiments, which involve the simultaneous observation of protonated and deuterated molecules, offer a deeper understanding of the factors that influence the conformational preferences of sugars. nih.govacs.org

The synthesis of this compound is a critical aspect of its use in research. Chemical methods, such as the cyanohydrin reduction of a smaller sugar with K¹³CN, are employed to introduce the ¹³C label at the C1 position. nd.edu The resulting labeled sugar can then be purified for use in various experimental applications. nd.edu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1 |

InChI Key |

GZCGUPFRVQAUEE-QXESHIHCSA-N |

Isomeric SMILES |

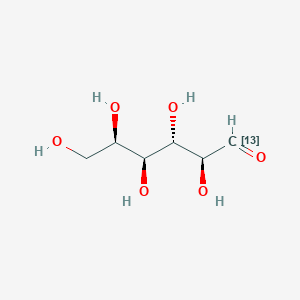

C([C@H]([C@@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for D Talose 1 13c

Chemical Synthesis Approaches for Positional ¹³C-Labeling

Chemical synthesis offers robust and well-established methods for introducing a ¹³C label at a specific carbon atom. For D-talose-1-¹³C, these approaches typically involve the construction of the sugar backbone from a smaller precursor, incorporating the label at the C-1 position during the process.

De Novo Synthesis Strategies Incorporating [1-¹³C]Precursors

A primary de novo strategy for synthesizing [1-¹³C]aldohexoses is an adaptation of the Kiliani-Fischer synthesis. nd.edu This method involves the chain extension of an aldopentose, using a cyanide ion labeled with ¹³C as the key precursor.

To produce D-talose-1-¹³C, the starting material is the aldopentose D-lyxose. The reaction begins with the nucleophilic addition of a labeled cyanide source, typically potassium cyanide (K¹³CN), to the carbonyl group of D-lyxose. nd.edu This step extends the carbon chain from five to six carbons, crucially incorporating the ¹³C isotope at the new C-1 position, which becomes the carbon of a nitrile group. This method is a foundational de novo approach as it builds the hexose (B10828440) carbon skeleton from a smaller pentose (B10789219) precursor.

Stereoselective and Regioselective Labeling at the C-1 Anomeric Center

The Kiliani-Fischer synthesis is inherently regioselective, as the cyanide ion exclusively attacks the electrophilic aldehyde carbon (C-1) of the starting aldopentose. However, this reaction is not stereoselective, as the attack on the planar carbonyl group can occur from either face, creating a new chiral center at C-2.

In the case of starting with D-lyxose, the cyanohydrin reaction yields a mixture of two epimeric nitriles: D-galactononitrile-1-¹³C and D-talononitrile-1-¹³C. nist.gov Subsequent hydrolysis of this nitrile mixture produces the corresponding aldonic acids, D-galactonic acid-1-¹³C and D-talonic acid-1-¹³C. The critical step for achieving stereoselectivity is the separation of these two C-2 epimers. This is often accomplished through fractional crystallization of their salts, such as their calcium salts, which exhibit different solubilities, allowing for the isolation of the desired D-talonic acid precursor. nist.gov

Multistep Reaction Sequences for D-Talose-1-¹³C Production

The complete chemical synthesis of D-talose-1-¹³C from D-lyxose is a well-defined multistep process that ensures both correct labeling and stereochemistry. The sequence can be summarized as follows:

Cyanohydrin Formation: D-lyxose is reacted with potassium cyanide-13C (K¹³CN) in an aqueous solution to form a mixture of D-galactononitrile-1-¹³C and D-talononitrile-1-¹³C. nd.edu

Nitrile Hydrolysis: The mixture of nitriles is hydrolyzed, typically under basic or acidic conditions, to convert the nitrile functional group into a carboxylic acid, yielding D-galactonic acid-1-¹³C and D-talonic acid-1-¹³C.

Epimer Separation: The desired D-talonic acid-1-¹³C is separated from its D-galactonic epimer. This separation is a crucial step for stereochemical control and can be achieved by forming salts (e.g., calcium or barium salts) and exploiting their differential solubility for isolation via crystallization. nist.gov

Lactonization: The isolated D-talonic acid-1-¹³C is converted into its corresponding γ-lactone, D-talono-1,4-lactone-1-¹³C, through heating and removal of water.

Lactone Reduction: The final step is the reduction of the purified D-talono-1,4-lactone-1-¹³C. This is typically achieved using a reducing agent like sodium amalgam in a slightly acidic solution or sodium borohydride. nist.gov This reduction converts the lactone to the target aldehyde, yielding D-talose-1-¹³C.

The following table outlines the key transformations in this chemical synthesis pathway.

| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | D-Lyxose | K¹³CN | Epimeric ¹³C-Nitriles | Chain elongation and ¹³C-label incorporation at C-1. |

| 2 | Epimeric ¹³C-Nitriles | H₃O⁺ or OH⁻ | Epimeric ¹³C-Aldonic Acids | Conversion of nitrile to carboxylic acid. |

| 3 | Epimeric ¹³C-Aldonic Acids | Ca(OH)₂ or Ba(OH)₂ | D-Talonic acid-1-¹³C salt | Stereochemical purification by separation of epimers. |

| 4 | D-Talonic acid-1-¹³C | Heat/Acid | D-Talono-1,4-lactone-1-¹³C | Formation of the cyclic ester for reduction. |

| 5 | D-Talono-1,4-lactone-1-¹³C | Na(Hg) or NaBH₄ | D-Talose-1-¹³C | Reduction to the final labeled aldohexose. |

Chemoenzymatic and Enzymatic Synthesis Routes to D-Talose-1-¹³C

Chemoenzymatic and purely enzymatic routes offer high selectivity under mild reaction conditions, presenting an attractive alternative to purely chemical methods. These strategies leverage the specificity of enzymes to perform transformations that can be challenging to achieve chemically.

Enzyme-Catalyzed ¹³C-Incorporation for Anomeric Labeling

Direct enzymatic incorporation of a single ¹³C atom at the anomeric center is not a standard biocatalytic reaction. Instead, a more practical chemoenzymatic strategy involves using an enzyme to act on a substrate that has been chemically labeled beforehand.

A viable approach is the enzymatic epimerization of a readily available labeled hexose. For instance, D-galactose-1-¹³C can be synthesized chemically using the same Kiliani-Fischer methodology described above, starting from D-lyxose and separating the D-galactonic acid epimer. nd.edunist.gov This labeled intermediate can then be used as a substrate for an enzyme capable of C-2 epimerization. Cellobiose (B7769950) 2-epimerase from Rhodothermus marinus (RmCE) has been shown to catalyze the conversion of D-galactose to D-talose. nih.govmdpi.com Applying this enzyme to D-galactose-1-¹³C would yield the desired D-talose-1-¹³C, with the enzyme providing the specific stereochemical inversion at C-2 while the label's position at C-1 remains unchanged.

Biocatalytic Pathway Design for Rare Sugar Labeling

Designing a multistep biocatalytic or chemoenzymatic pathway allows for the rational production of complex labeled molecules like D-talose-1-¹³C from simpler, more accessible precursors. Such a pathway combines the strengths of chemical synthesis for isotope incorporation with the high stereoselectivity of enzymatic catalysis.

A well-designed pathway for D-talose-1-¹³C production could be:

Chemical Labeling: Synthesis of D-galactose-1-¹³C from D-lyxose and K¹³CN, as detailed in section 2.1.

Biocatalytic Epimerization: Use of a specific epimerase, such as Cellobiose 2-epimerase, to convert D-galactose-1-¹³C into D-talose-1-¹³C. nih.gov This step avoids the often difficult chemical inversion of the hydroxyl group at C-2, which typically requires multiple protection and deprotection steps.

The following table illustrates a potential chemoenzymatic pathway.

| Stage | Method | Starting Material | Key Reagent/Enzyme | Product | Rationale |

|---|

| 1. Chemical Synthesis | Kiliani-Fischer Synthesis | D-Lyxose | 1. K¹³CN 2. Hydrolysis 3. Separation 4. Reduction | D-Galactose-1-¹³C | Efficient and established method for introducing the ¹³C label at the C-1 position of a common hexose. | | 2. Biocatalytic Conversion | Enzymatic Epimerization | D-Galactose-1-¹³C | Cellobiose 2-epimerase (RmCE) | D-Talose-1-¹³C | Highly selective enzymatic inversion of the C-2 hydroxyl group under mild conditions, avoiding complex chemical manipulations. nih.govresearchgate.net |

Microbial Fermentation Strategies with ¹³C-Enriched Substrates for D-Talose-1-¹³C Production

The production of D-talose, a rare aldohexose, through direct microbial fermentation is not as established as for other common sugars. However, biotechnological strategies using either whole microbial cells or isolated enzymes present a viable pathway for synthesizing its isotopically labeled form, D-talose-1-¹³C. This approach hinges on the bioconversion of a readily available ¹³C-enriched substrate into the target molecule.

The general principle involves supplying a ¹³C-labeled carbon source, such as [1-¹³C]glucose, [U-¹³C]glucose, or [1-¹³C]galactose, to a microorganism or an enzymatic system capable of performing the necessary molecular rearrangements. creative-proteomics.commdpi.com As the microorganism metabolizes the labeled substrate, the ¹³C atom is incorporated into various metabolic intermediates and, ultimately, into the final product. creative-proteomics.com For instance, the metabolic pathways of microorganisms can be traced by feeding them ¹³C-labeled substrates and analyzing the labeling patterns in downstream products. creative-proteomics.combiorxiv.org

While a direct fermentation route to D-talose is uncommon, enzymatic conversions that produce other rare sugars serve as a model for potential strategies. A notable example is the production of D-tagatose (an epimer of D-fructose) from D-galactose, catalyzed by the enzyme L-arabinose isomerase. beilstein-journals.org A similar enzymatic process could theoretically be applied to produce D-talose. For instance, D-talose can be synthesized from D-galactose via an inversion of the hydroxyl group at the C-2 position, a reaction that can be catalyzed by enzymes like cellobiose 2-epimerase. researchgate.net If [1-¹³C]D-galactose were used as the substrate in such a system, the resulting D-talose would be labeled at the C-1 position.

Another relevant microbial strategy involves the synthesis of ¹³C-labeled polysaccharides. For example, the bacterium Acetobacter xylinum can produce ¹³C-labeled bacterial cellulose (B213188) when cultured with uniformly ¹³C-labeled glucose as the sole carbon source. diva-portal.org Subsequent hydrolysis of this labeled polymer can yield ¹³C-labeled oligosaccharides. diva-portal.org This demonstrates the capability of microbial systems to utilize simple labeled sugars to build more complex carbohydrates.

The table below outlines potential bioconversion strategies for producing labeled rare sugars, which could be adapted for D-talose-1-¹³C synthesis.

Table 1: Potential Biocatalytic Strategies for Labeled Rare Sugar Production

| Precursor Substrate | Biocatalyst (Enzyme/Microorganism) | Target Product (by Analogy) | Research Finding |

|---|---|---|---|

| D-Galactose | L-Arabinose Isomerase | D-Tagatose | The interconversion equilibrium shifts toward D-tagatose at higher temperatures, making thermostable enzymes preferable. beilstein-journals.org |

| D-Galactose | Cellobiose 2-epimerase | D-Talose | The enzyme from Rhodothermus marinus was found to catalyze the conversion of D-galactose to D-talose. researchgate.net |

| L-Tagatose / D-Sorbose | L-Rhamnose Isomerase | L-Talose / D-Gulose | Immobilized L-rhamnose isomerase can produce L-talose and D-gulose from their respective ketose precursors. beilstein-journals.org |

| ¹³C-Labeled Glucose | Acetobacter xylinum | ¹³C-Labeled Bacterial Cellulose | Demonstrates the use of a simple labeled sugar to produce a complex labeled polysaccharide via a whole-cell microbial system. diva-portal.org |

Purification and Isotopic Enrichment Verification of D-Talose-1-¹³C

Following synthesis, a rigorous process of purification and analysis is required to isolate D-talose-1-¹³C and confirm its chemical identity, purity, and the specific location of the isotopic label.

Chromatographic Separations for High Purity Labeled Sugars

The purification of isotopically labeled sugars from complex reaction mixtures is essential to remove unreacted starting materials, byproducts, and structurally similar isomers. Chromatographic techniques are the primary methods employed for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating monosaccharides with high resolution. escholarship.orgresearchgate.net Due to the structural similarity of sugar epimers, achieving separation can be challenging. escholarship.orglcms.cz Several HPLC-based approaches are utilized:

Reversed-Phase HPLC (RP-HPLC): Carbohydrates are highly polar and often require chemical derivatization to interact with nonpolar stationary phases. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts quantitatively with sugars under mild conditions and allows for UV detection. ucdavis.edu

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating polar compounds like underivatized sugars. HILIC methods can effectively separate sugar isomers, and performance can be finely tuned by optimizing mobile phase conditions, such as pH. escholarship.org For example, adjusting the mobile phase pH to 8.2 was found to provide the best separation efficiency for a mixture of 16 monosaccharides. escholarship.org

Ion-Exchange Chromatography: High-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is another common technique for separating and quantifying underivatized carbohydrates. ucdavis.edu

Besides HPLC, other methods like column chromatography, paper chromatography, and thin-layer chromatography have also been used for the isolation of ¹³C-labeled sugars. nih.gov

Table 2: Chromatographic Methods for Labeled Sugar Purification

| Technique | Principle | Application in Sugar Separation |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase. | General purification and isolation of ¹³C-labeled sugars from reaction mixtures. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a liquid mobile phase and a solid stationary phase under high pressure. | Separation of complex mixtures of monosaccharide isomers, including critical pairs like galactose and glucose. lcms.cz |

| Reversed-Phase HPLC (with derivatization) | Separation of nonpolar or derivatized polar molecules on a hydrophobic stationary phase. | Separation of PMP-derivatized sugars; allows for high-resolution separation of isomers. escholarship.orgucdavis.edu |

Spectroscopic and Mass Spectrometric Confirmation of ¹³C-Enrichment and Positional Labeling

Once purified, the compound must be analyzed to verify its identity, the percentage of ¹³C enrichment, and that the label is at the correct position (C-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive technique for positional analysis of isotopically labeled compounds. nih.gov

¹³C-NMR: For D-talose-1-¹³C, the signal corresponding to the C-1 carbon in the ¹³C-NMR spectrum will be significantly enhanced compared to the signals of the other carbons, which are at natural abundance (~1.1%). oup.com This provides direct evidence of enrichment at the C-1 position. NMR studies have successfully detected and quantified the various tautomeric forms (α- and β-pyranose, α- and β-furanose) of [1-¹³C]aldohexoses, including D-talose, in aqueous solutions. researchgate.netnd.edu The precise chemical shifts for each carbon in these forms have been assigned. omicronbio.com

¹H-NMR: Proton NMR can also be used to confirm the structure and, in conjunction with ¹³C-labeling, can provide information about ¹³C-¹H coupling, further confirming the label's location.

Table 3: ¹³C-NMR Chemical Shift Assignments for Tautomers of D-[1-¹³C]talose in D₂O

| Tautomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |

|---|---|---|---|---|---|---|

| α-pyranose | 96.1 | 72.2 | 71.1 | 66.6 | 72.6 | 63.0 |

| β-pyranose | 95.6 | 73.0 | 70.1 | 69.9 | 77.1 | 62.7 |

| α-furanose | 102.4 | 76.7 | 73.3 | 83.3 | 72.1 | 64.3 |

| β-furanose | 98.0 | 72.1 | 72.6 | 83.9 | 72.3 | 64.4 |

Data sourced from Omicron Biochemicals, Inc. omicronbio.com

Mass Spectrometry (MS) is used to confirm the mass of the compound and determine the level of isotopic enrichment.

GC-MS and LC-MS: In these techniques, the mass of D-talose-1-¹³C will be detected at a mass-to-charge ratio (m/z) that is one unit higher than its unlabeled counterpart. By comparing the intensities of the labeled (M+1) and unlabeled (M) peaks, the percentage of ¹³C enrichment can be accurately calculated. diva-portal.orgpnas.org Studies have confirmed enrichment levels of ~97% or higher using this method. diva-portal.org

Tandem Mass Spectrometry (MS/MS): This method involves fragmenting the molecule within the mass spectrometer. The fragmentation patterns of the labeled sugar can differ from the unlabeled version, providing further confirmation of the label's position. osu.edu For example, derivatization of glucose can induce a favored cleavage between C1 and C2, allowing for clear differentiation of C1- and C2-labeled isotopomers by MS/MS. osu.edu

Table 4: Analytical Techniques for Verification of D-Talose-1-¹³C

| Analytical Method | Information Provided | Key Findings from Literature |

|---|---|---|

| ¹³C-NMR Spectroscopy | Confirms position of the ¹³C label; verifies chemical structure and purity; quantifies tautomeric forms. | The purity and positional isotopic analysis of ¹³C-labelled sugars are confirmed by ¹³C-NMR spectroscopy. nih.gov Six tautomeric forms of D-[1-¹³C]talose were detected and quantified in aqueous solution. researchgate.net |

| Mass Spectrometry (MS) | Confirms molecular weight and isotopic enrichment level (e.g., % ¹³C). | Mass spectrometric analysis confirmed a high percentage of ¹³C enrichment (~97%) in labeled cellooligosaccharides. diva-portal.org |

| Tandem MS (MS/MS) | Provides structural information and confirms label position through analysis of fragmentation patterns. | Fragmentation patterns of derivatized glucose can be used to distinguish and quantify C1 and C2 ¹³C-labeled isotopomers. osu.edu |

| Gas Chromatography-MS (GC-MS) | Measures isotopic enrichment and separates volatile derivatives. | Used to confirm the fractional C-1 enrichment of plasma glucose samples. pnas.org |

Advanced Analytical Spectroscopic Techniques for D Talose 1 13c Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Talose-1-13C

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed analysis of this compound. The introduction of a 13C label at the anomeric C1 position significantly enhances the signal-to-noise ratio for this carbon, facilitating a range of specialized NMR experiments.

1D and 2D 13C-NMR for Anomeric Carbon Chemical Shift Assignments

The selective isotopic labeling of D-talose at the C1 position with 13C is instrumental in detecting and quantifying its various forms in aqueous solution. nd.edu One-dimensional (1D) 13C-NMR spectra of this compound provide distinct signals for the anomeric carbon in its different isomeric forms (anomers). These chemical shifts are highly sensitive to the stereochemistry and ring structure (pyranose vs. furanose) of the sugar.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning these resonances. nih.gov For instance, in solid-state NMR, 1D 13C cross-polarization/magic-angle spinning (CP/MAS) spectra of monosaccharides reveal well-resolved resonances for the anomeric C-1 carbon, corresponding to the α and β forms. nih.gov

Table 1: Tautomeric Distribution of D-Talose in D2O at 30°C

| Tautomer | Percentage |

| α-pyranose | 40% |

| β-pyranose | 29% |

| α-furanose | 20% |

| β-furanose | 11% |

| Aldehyde | 0.01-0.09% |

| Hydrate (B1144303) | 0.006-0.7% |

This table is based on data for aldohexoses, with specific ranges provided for the talo configuration. nd.edu

Homonuclear (13C-13C) and Heteronuclear (1H-13C) Correlation Experiments for Structural Elucidation

Two-dimensional correlation experiments are essential for elucidating the complete covalent structure of this compound.

Heteronuclear (1H-13C) Correlation: Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate the 13C nucleus with directly attached protons (one-bond 1H-13C correlation) and protons that are two or three bonds away, respectively. This information is crucial for tracing the carbon skeleton and assigning proton resonances. slu.senih.gov The correlation of 1H and 13C chemical shifts provides valuable information on the structure of complex organic molecules. meihonglab.com

Homonuclear (13C-13C) Correlation: While less common for singly labeled compounds like this compound, experiments such as Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) can be used at natural abundance to establish direct carbon-carbon connectivities, confirming the sugar's ring structure.

These correlation experiments provide a detailed map of the bonding network within the this compound molecule.

Quantitative 13C-NMR for Isotopic Abundance Determination in Mixtures

Quantitative 13C-NMR is a powerful tool for determining the isotopic abundance of 13C at specific sites within a molecule, even at natural abundance. nih.govresearchgate.net For isotopically enriched compounds like this compound, this technique can precisely measure the degree of enrichment. By ensuring appropriate experimental conditions, such as long relaxation delays and the suppression of the Nuclear Overhauser Effect (NOE), the integrated area of the 13C signal is directly proportional to the number of nuclei. nih.gov This allows for the accurate quantification of this compound in mixtures with its unlabeled counterpart or other compounds. The low natural abundance of the 13C isotope (about 1%) typically leads to a lower signal-to-noise ratio in 13C NMR spectroscopy, which often requires longer acquisition times. youtube.com

Conformational Analysis of this compound in Solution

The three-dimensional structure of this compound in solution is not static but exists as an equilibrium of different conformations, primarily chair and boat forms of the pyranose ring. ehu.es NMR spectroscopy is a primary method for studying these conformational equilibria.

Key NMR parameters used in conformational analysis include:

3JHH Coupling Constants: The magnitude of three-bond proton-proton coupling constants, obtained from high-resolution 1H-NMR spectra, is related to the dihedral angle between the protons through the Karplus equation. This allows for the determination of the preferred ring conformation.

Nuclear Overhauser Effect (NOE): 2D NOESY experiments can detect through-space interactions between protons that are close to each other, providing distance constraints that help to define the molecule's spatial arrangement.

13C Chemical Shifts: The chemical shifts of the carbon atoms, particularly the anomeric carbon, are sensitive to their local geometric environment and can provide supporting evidence for conformational assignments. semanticscholar.org

These NMR-derived constraints can be used in conjunction with computational modeling to build a detailed picture of the conformational landscape of this compound in solution. nih.gov

Solid-State NMR Applications for this compound in Complex Systems

Solid-state NMR (ssNMR) spectroscopy provides valuable structural information on this compound in its crystalline or amorphous solid forms, or when it is part of a more complex, non-soluble system. europeanpharmaceuticalreview.com Unlike solution NMR, ssNMR can probe the structure of molecules in their native solid-state environment.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution 13C spectra of solid samples. usda.gov The chemical shifts in the solid state can differ from those in solution, providing insights into intermolecular interactions, such as hydrogen bonding, and packing effects in the crystal lattice. mdpi.com

Furthermore, ssNMR can be used to study the dynamics of this compound in the solid state by measuring relaxation times (T1 and T1ρ). nih.gov The 13C chemical shift anisotropy (CSA), which is averaged out in solution, can be measured in solid-state experiments and provides detailed information about the electronic environment of the anomeric carbon. nih.gov

Mass Spectrometry (MS) for this compound and its Metabolites

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of this compound and for tracing its metabolic fate in biological systems.

The incorporation of a 13C atom in this compound results in a one-dalton mass shift compared to the unlabeled compound, which is readily detectable by MS. This mass difference serves as a tracer to follow the journey of the talose molecule through metabolic pathways. When this compound is metabolized, the 13C label is incorporated into downstream metabolites. researchgate.net By analyzing the mass spectra of biological samples, it is possible to identify these labeled metabolites and quantify their abundance. nih.gov

High-resolution mass spectrometry, using instruments like Orbitrap or Fourier transform-ion cyclotron resonance (FT-ICR), is often employed in these studies to accurately determine the elemental composition of metabolites and to distinguish 13C-labeled compounds from other naturally occurring isotopes. nih.gov This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism. osti.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopomer Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for analyzing the isotopomer distribution of 13C-labeled compounds like this compound. nih.gov This technique's ability to measure mass-to-charge ratios with high accuracy allows for the differentiation of molecules with very small mass differences, which is crucial for distinguishing between different isotopologues (molecules that differ only in their isotopic composition). vanderbilt.edu In the context of this compound, HRMS can determine the proportion of molecules that are unlabeled (M+0), singly labeled (M+1, as expected for this compound), or have multiple labels.

Metabolic flux analysis often relies on the analysis of free sugars to understand the dynamics of hexose (B10828440), pentose (B10789219), and triose phosphate (B84403) pools within different cellular compartments. nih.gov A liquid chromatography-high resolution mass spectrometry (LC-HRMS) method can be employed to analyze the isotopomer distribution of free sugars labeled with 13C without the need for derivatization. nih.gov This approach offers good sensitivity, reproducibility, and accuracy in determining the isotopic enrichment of free sugars. nih.gov

Table 1: Illustrative HRMS Data for this compound Analysis

| Isotopologue | Theoretical m/z | Observed m/z | Abundance (%) |

| M+0 (Unlabeled D-Talose) | 180.0634 | 180.0632 | 5 |

| M+1 (this compound) | 181.0668 | 181.0667 | 94 |

| M+2 | 182.0701 | 182.0700 | 1 |

Note: The data in this table is illustrative and intended to represent typical results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Sugar Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including derivatized sugars. nih.govresearchgate.netspringernature.com For the analysis of 13C-labeled sugars like this compound, GC-MS provides a robust platform for profiling their presence and incorporation into various metabolic pathways. nih.govresearchgate.net The analysis of labeled saccharides can provide complementary data to better define fluxes around hexose and pentose phosphate pools. nih.govresearchgate.net

Prior to GC-MS analysis, non-volatile sugars must be chemically modified through derivatization to increase their volatility. springernature.com A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups of the sugar into trimethylsilyl (B98337) (TMS) ethers. researchgate.netspringernature.com The choice of ionization technique is also critical; chemical ionization (CI) often results in less fragmentation and produces larger, more informative fragment ions compared to electron ionization (EI), making it more suitable for isotopomer quantification. nih.govresearchgate.netresearchgate.net

Table 2: Comparison of Ionization Techniques in GC-MS for Labeled Sugar Analysis

| Ionization Technique | Fragmentation | Key Fragment Ions | Suitability for Isotopomer Analysis |

| Electron Ionization (EI) | Extensive | Numerous small fragments | Less suitable due to complex spectra |

| Chemical Ionization (CI) | Softer | Larger fragments containing the carbon backbone | More suitable for preserving isotopic information |

Source: Adapted from Koubaa et al., 2012. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Labeling Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and sensitive method for the quantitative analysis of 13C-labeled compounds directly from biological extracts, often without the need for derivatization. nih.govnih.govsemanticscholar.org This technique is particularly valuable for metabolic flux analysis, where accurate measurement of isotope labeling in metabolites is essential. nih.govnih.gov LC-MS/MS, a variation of LC-MS, can accurately measure the labeling in free sugars. nih.govsemanticscholar.orgunt.edu

The use of an ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) system allows for the simultaneous quantification of the concentration of sugar metabolites and their mass isotopologue distribution (MID). nih.gov This method demonstrates good linearity and low detection limits, making it suitable for the analysis of labeled sugar metabolites in 13C metabolic flux analysis studies. nih.gov For instance, a study on maize embryos pulsed with [U-13C]-fructose utilized LC-MS/MS to analyze the time-course labeling of intracellular sugars. nih.gov

Fragment Ion Analysis for Positional 13C Confirmation

Tandem mass spectrometry (MS/MS) plays a crucial role in confirming the specific position of the 13C label within a molecule like this compound. nih.gov By inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions, it is possible to deduce the location of the isotopic label. nih.gov

The fragmentation patterns of 13C-labeled glucose molecules have been analyzed by electrospray ionization tandem mass spectrometry. nih.gov It was found that derivatization of glucose, for example, to methylglucosamine, can create a favored cleavage site between the C1 and C2 carbons. nih.gov This is in contrast to the underivatized form, where a fragment containing both C1 and C2 is often lost. nih.gov This derivatization strategy, followed by multiple reaction monitoring (MRM) scans, allows for the differentiation and quantification of C1 and C2 13C-labeled glucose. nih.gov This principle can be applied to this compound to confirm that the label is indeed at the C1 position.

Table 3: Illustrative Fragment Ions for Positional Confirmation of this compound

| Precursor Ion (m/z) | Fragmentation Method | Key Fragment Ion (m/z) | Interpretation |

| Derivatized [M+H]+ of this compound | Collision-Induced Dissociation (CID) | Fragment containing 13C1 | Confirms label at C1 position |

| Derivatized [M+H]+ of this compound | Collision-Induced Dissociation (CID) | Fragment lacking 13C1 | Indicates loss of the labeled carbon |

Note: The specific m/z values would depend on the derivatization agent used. This table is for illustrative purposes.

Chromatographic Separations Integrated with Detection

The separation of this compound from other sugars and complex biological components is a critical step before detection and quantification. Chromatographic techniques, when coupled with sensitive detectors, provide the necessary resolution for accurate analysis.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Talose and Derivatives

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a well-established and powerful technique for the analysis of carbohydrates, including monosaccharides like talose and their derivatives. nih.govcreative-biolabs.comchromatographytoday.comthermofisher.com This method offers high-resolution separation of carbohydrates without the need for derivatization. chromatographytoday.comthermofisher.com The separation is based on the weak acidity of the hydroxyl groups of carbohydrates, which become oxyanions at high pH, allowing them to be separated on a strong anion-exchange column. chromatographytoday.com

Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of carbohydrates by measuring the current generated from their oxidation at the surface of a gold electrode. nih.govchromatographytoday.comthermofisher.com This detection method is highly selective for electroactive species, which includes carbohydrates. chromatographytoday.com HPAEC-PAD is routinely used for determining the monosaccharide content of glycoproteins and can be applied to quantify this compound in various samples. nih.govcreative-biolabs.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Isotope-Labeled Carbohydrate Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that is well-suited for the separation of polar and hydrophilic compounds, such as carbohydrates. nih.govacs.orgnih.govsigmaaldrich.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. sigmaaldrich.com The separation mechanism is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com

HILIC is particularly advantageous for the separation of isotope-labeled carbohydrates. acs.orgnih.gov It can be coupled with mass spectrometry (HILIC-MS) for the sensitive detection and quantification of these compounds. acs.orgnih.gov The high organic content of the mobile phase in HILIC can also enhance the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity. sigmaaldrich.com Various HILIC columns with different stationary phases, such as silica, diol, and amide, are available, offering different selectivities for carbohydrate separation. nih.gov

Applications of D Talose 1 13c in Metabolic Research and Flux Analysis

Elucidation of D-Talose-Specific Metabolic Pathways

The use of D-Talose-1-13C is instrumental in defining how organisms process this rare sugar. The ¹³C label acts as a beacon, allowing researchers to follow the fate of the first carbon atom as it is incorporated into various downstream metabolites.

Catabolic Routes of this compound in Microbial Systems

In microbial systems, D-talose can be a source of carbon and energy. The catabolism of this compound can be traced to understand the enzymatic steps involved in its breakdown. For instance, in some bacteria, the catabolism of D-talose is initiated by an isomerase that converts it to D-tagatose. nih.gov Subsequent phosphorylation and cleavage reactions would lead to intermediates of central carbon metabolism, such as glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). The position of the ¹³C label from this compound in these intermediates provides definitive evidence of the specific catabolic pathway at play. For example, if D-talose is converted to D-tagatose and then phosphorylated at the C6 position to form D-tagatose-6-phosphate before being cleaved, the ¹³C label will be found in the C1 position of dihydroxyacetone phosphate.

Little is known about the specific pathways operating in natural microbial communities where extensive sharing of nutritional resources is common. nih.gov However, the use of ¹³C-labeled substrates like this compound, coupled with techniques like immunocapture and isotopic ratio mass spectrometry, can help unravel these complex metabolic networks. nih.gov

Anabolic Incorporation of this compound into Cellular Components

Beyond being a fuel source, the carbon backbone of this compound can be utilized for the synthesis of essential cellular building blocks. The ¹³C label can be traced into amino acids, fatty acids, and nucleotides, demonstrating the anabolic fate of this sugar. The specific labeling patterns observed in these macromolecules can reveal the entry point of talose-derived carbon into central metabolic pathways. For example, the incorporation of the ¹³C label into aromatic amino acids would indicate its entry into the shikimate pathway via erythrose-4-phosphate, a key intermediate of the pentose (B10789219) phosphate pathway.

Interconversion of this compound with Other Carbohydrates

Cells possess a remarkable ability to interconvert different types of sugars to meet their metabolic needs. This compound is an excellent tool to study these interconversions. For example, enzymes like L-ribose isomerase have been shown to convert D-tagatose to D-talose. nih.gov By providing this compound and monitoring the appearance of the ¹³C label in other sugars, researchers can identify and quantify the activity of such isomerases and epimerases. It has been demonstrated that galactose and talose, which are C-2 epimers, can be converted into the same ketose, tagatose. scribd.com The use of this compound could help in quantifying the flux through this specific conversion.

The table below illustrates potential enzymatic reactions involved in D-talose interconversion that can be studied using this compound.

| Enzyme Family | Reaction | Starting Material (Labeled) | Expected Labeled Product |

| Isomerase | D-talose ↔ D-tagatose | This compound | D-tagatose-1-13C |

| Epimerase | D-talose ↔ D-galactose | This compound | D-galactose-1-13C |

Quantitative Metabolic Flux Analysis (QMFA) using this compound

Quantitative Metabolic Flux Analysis (QMFA), also known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a powerful technique to determine the rates of metabolic reactions within a cell. creative-proteomics.comcreative-proteomics.com The use of positionally labeled substrates like this compound is central to this methodology.

Principles and Methodologies for QMFA with Positional 13C-Labeling

The core principle of QMFA is to introduce a ¹³C-labeled substrate into a biological system and measure the distribution of the ¹³C label in downstream metabolites. creative-proteomics.comresearchgate.net This distribution is a direct consequence of the relative activities of the different metabolic pathways. By analyzing the labeling patterns of metabolites, particularly proteinogenic amino acids which are stable over time, a computational model of metabolism can be used to calculate the intracellular fluxes. researchgate.net

The use of a positionally labeled substrate like this compound provides more detailed information compared to a uniformly labeled substrate. The specific position of the label allows for a more precise determination of fluxes through pathways that involve rearrangements of the carbon skeleton, such as the pentose phosphate pathway and the Krebs cycle. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to measure the mass isotopomer distributions of key metabolites. creative-proteomics.com

Experimental Design for Isotopic Steady-State and Non-Steady-State Labeling

The design of the labeling experiment is crucial for obtaining accurate flux data. Two main experimental approaches are used: isotopic steady-state and non-steady-state labeling.

Isotopic Steady-State Labeling: In this approach, cells are cultured with the ¹³C-labeled substrate for a duration sufficient to reach an isotopic steady state, where the labeling pattern of intracellular metabolites no longer changes over time. nih.govnih.gov This method is well-suited for studying metabolism in systems that can be maintained in a stable metabolic state for extended periods. nih.gov An important assumption is that the introduction of the tracer does not perturb the metabolic steady state. vanderbilt.edu

The table below outlines key considerations for designing an isotopic steady-state labeling experiment with this compound.

| Parameter | Consideration | Rationale |

| Tracer Purity | High isotopic enrichment of this compound | To ensure accurate measurement of label incorporation. |

| Culture Conditions | Maintain constant environmental conditions (e.g., pH, temperature, nutrient levels) | To ensure metabolic steady state. nih.gov |

| Duration of Labeling | Sufficient time to reach isotopic steady state | This can be determined by time-course experiments showing stable labeling patterns in key metabolites. nih.gov |

| Sampling and Quenching | Rapid quenching of metabolic activity | To prevent changes in metabolite levels and labeling patterns after sampling. |

| Analytical Method | Sensitive and accurate measurement of mass isotopomers | To provide the data needed for flux calculations. creative-proteomics.com |

Isotopically Non-Steady-State Labeling (INST-MFA): This method involves collecting samples at multiple time points during the transient phase before isotopic steady state is reached. vanderbilt.eduresearchgate.net INST-MFA is particularly useful for systems that are difficult to maintain in a steady state for long periods or for studying dynamic metabolic responses. nih.gov It also has the advantage of providing information about intracellular pool sizes, which are not typically obtained from steady-state experiments. frontiersin.org The experimental design for INST-MFA requires careful selection of sampling time points to capture the dynamics of label incorporation. vanderbilt.edu

Computational Tools and Algorithms for Flux Estimation from Isotopomer Data

The analysis of metabolic fluxes using isotopically labeled substrates like this compound relies heavily on sophisticated computational tools and algorithms to translate raw mass spectrometry or NMR data into meaningful flux values. These software packages are essential for handling the complexity of metabolic networks and the large datasets generated in 13C-labeling experiments. nih.gov

A core function of these tools is to simulate the isotopic labeling state of a cell's metabolites based on a given metabolic network model and the known labeling pattern of the input substrate. oup.com This simulation is a critical step in the iterative process of flux estimation, where calculated labeling patterns are compared against experimentally measured data. oup.com The discrepancy between the simulated and measured isotopomer distributions is then minimized by adjusting the flux values within the model until a best fit is achieved. oup.com

Several software platforms have been developed to facilitate 13C-Metabolic Flux Analysis (13C-MFA). These tools vary in their underlying algorithms, user interface, and specific applications. Some are designed for steady-state analysis, while others can handle non-stationary isotopic data. github.ionih.gov

Key algorithmic approaches include:

Elementary Metabolite Units (EMU): This framework simplifies the complex system of isotopomer balance equations by identifying the minimum set of information required to simulate the experimental data, significantly reducing computational load. oup.commit.edu

Cumomer and Isotopomer-based models: These models provide a detailed representation of all possible isotopic forms of metabolites, allowing for a comprehensive analysis of labeling patterns. oup.com

Non-linear least squares optimization: This is a common mathematical approach used to find the set of fluxes that best explains the observed isotopomer data. oup.com

The development of user-friendly and open-source platforms has made 13C-MFA more accessible to researchers who may not have extensive programming or mathematical modeling expertise. nih.govgithub.io These platforms often include graphical interfaces for model construction, data input, and visualization of flux results. github.io

Here is an interactive data table summarizing some of the available computational tools:

| Software | Key Features | Algorithmic Approach | Availability |

| 13CFLUX2 | High-performance simulation, supports various modeling concepts, command-line and graphical interface options. oup.com13cflux.net | Cumomer, EMU, and others. oup.com | Free for academic use, commercial license available. 13cflux.net |

| FiatFlux | User-friendly interface designed for non-experts, calculates flux ratios and absolute fluxes from GC-MS data. nih.gov | 13C-constrained flux balancing. nih.gov | Open-source. nih.gov |

| INCA | Handles both stationary and isotopically non-stationary MFA, supports various labeling models. ucdavis.edu | EMU-based. | Open-source. |

| METRAN | Based on the Elementary Metabolite Units (EMU) framework, used for MFA, experiment design, and statistical analysis. mit.edu | EMU. mit.edu | Available for licensing. mit.edu |

| WUFlux | Open-source platform with a graphical user interface, provides templates for different prokaryotic species. github.io | Steady-state 13C-MFA. github.io | Open-source. github.io |

| OpenFLUX | Modeling software for 13C-based metabolic flux analysis. ucdavis.edu | N/A | Open-source. ucdavis.edu |

| FreeFlux | Python-based tool for isotopically nonstationary metabolic flux analysis. acs.org | N/A | Open-source. acs.org |

These computational tools are indispensable for modern metabolic research, enabling the detailed quantification of intracellular fluxes and providing deep insights into the operational state of metabolic networks. nih.gov13cflux.net

Tracing this compound Incorporation into Complex Glycoconjugates

The use of isotopically labeled monosaccharides, such as this compound, is a powerful technique for elucidating the intricate pathways of glycoconjugate biosynthesis. By tracking the incorporation of the 13C label, researchers can gain insights into the synthesis, turnover, and modification of glycoproteins, glycolipids, and proteoglycans. oup.commdpi.com

Analysis of this compound Entry into Glycoprotein (B1211001) Biosynthesis

Glycoproteins are vital for a multitude of cellular processes, and their carbohydrate portions, known as glycans, are highly diverse and dynamic. Stable isotope tracing with labeled monosaccharides allows for the detailed analysis of glycan synthesis and metabolism. oup.com When this compound is introduced to cells, it can potentially enter the metabolic pathways that lead to the formation of nucleotide sugars, the activated donors for glycosylation reactions. mdpi.com

The incorporation of the 13C label from this compound into the glycan structures of glycoproteins can be monitored using mass spectrometry. oup.com This allows for the differentiation between de novo synthesis of monosaccharides and the direct incorporation or salvage pathways. oup.com The resulting isotopologue patterns in the glycans provide a quantitative measure of the flux through these different biosynthetic routes. oup.com

Research has shown that the availability of exogenous sugars can significantly affect metabolic pathways and glycan synthesis. oup.com By tracing the fate of 13C-labeled monosaccharides, it is possible to understand how cells utilize different sugars for the synthesis of N-glycans and O-glycans on proteins. oup.com This approach can reveal how metabolic reprogramming, a hallmark of various physiological and pathological states, impacts glycoprotein biosynthesis.

A hypothetical study tracking this compound incorporation into a specific glycoprotein might yield the following data:

| Time (hours) | % Labeling in Glycan | Predominant Labeled Monosaccharide |

| 4 | 5% | 13C-Talose |

| 12 | 15% | 13C-Talose, 13C-Mannose |

| 24 | 30% | 13C-Mannose, 13C-Glucose |

| 48 | 45% | 13C-Glucose, 13C-Galactose |

This data would suggest that D-talose is initially incorporated directly and then metabolized into other hexoses that are subsequently used for glycan assembly.

Isotopic Tracking in Glycolipid and Proteoglycan Formation

Similar to glycoproteins, the biosynthesis of glycolipids and proteoglycans can be investigated using this compound. Glycolipids are important components of cell membranes, while proteoglycans are major constituents of the extracellular matrix.

Isotopic labeling studies can track the incorporation of 13C from this compound into the glycan portions of these complex molecules. For instance, in proteoglycan synthesis, the formation of the glycosaminoglycan (GAG) chains can be monitored. The 13C label can be detected in the repeating disaccharide units of GAGs like chondroitin (B13769445) sulfate (B86663) and heparan sulfate. This provides a direct measure of the rate of GAG synthesis and turnover. nih.gov

In the context of glycolipids, such as glycosphingolipids (GSLs), 13C tracing can elucidate the pathways leading to the assembly of their complex carbohydrate headgroups. oup.com By analyzing the isotopologue distribution in different GSL species, researchers can quantify the contribution of various monosaccharide pools to their formation. oup.com

The ability to trace the flow of carbon from a specific precursor like this compound into these diverse glycoconjugates offers a powerful tool to understand the integrated nature of cellular metabolism and its connection to the synthesis of complex macromolecules.

Metabolic Reprogramming and Pathway Perturbation Studies

The use of stable isotope tracers like this compound is a cornerstone of studies investigating metabolic reprogramming and pathway perturbations. udel.edu By tracking the fate of the 13C label, researchers can gain a dynamic and quantitative understanding of how metabolic networks adapt to genetic modifications or environmental changes. udel.edunih.gov

Assessment of this compound Utilization in Genetically Engineered Organisms

Genetically engineered organisms provide a powerful platform to study the function of specific genes and pathways. When combined with 13C tracing, this approach allows for a detailed analysis of the metabolic consequences of genetic manipulations. asm.org For example, if a gene involved in a specific metabolic pathway is knocked out or overexpressed, this compound can be used to trace how the flux of carbon is rerouted through the metabolic network.

Consider a hypothetical scenario where a key enzyme in the pentose phosphate pathway (PPP) is knocked out in a microorganism. By feeding the cells this compound and analyzing the labeling patterns of downstream metabolites, researchers could quantify the extent to which alternative pathways are utilized to compensate for the genetic block.

The following table illustrates potential findings from such a study:

| Metabolite | Wild Type (% 13C labeling) | Knockout Strain (% 13C labeling) |

| Ribose-5-phosphate | 95% | 10% |

| Sedoheptulose-7-phosphate | 90% | 15% |

| Erythrose-4-phosphate | 85% | 20% |

| Glycolytic intermediates | 50% | 80% |

These results would indicate a significant reduction in PPP flux and a corresponding increase in glycolytic activity in the knockout strain, demonstrating metabolic rerouting. Such studies are crucial for understanding the robustness and plasticity of metabolic networks and for guiding metabolic engineering efforts for the production of valuable compounds. asm.org

Response of Metabolic Networks to Environmental Changes using 13C-Tracing

Cells constantly adapt their metabolism in response to changes in their environment, such as nutrient availability, oxygen levels, or the presence of toxins. nih.gov 13C-tracing with substrates like this compound provides a powerful method to quantitatively assess these metabolic responses. udel.edunih.gov

For example, studies have used 13C-MFA to elucidate the metabolic rewiring that occurs when cells are exposed to environmental stressors. nih.gov By comparing the flux distributions under normal and stressed conditions, researchers can identify the key metabolic pathways that are up- or down-regulated to cope with the stress. This information is invaluable for understanding the mechanisms of stress resistance and for developing strategies to enhance it. nih.gov

In a hypothetical study investigating the effect of hypoxia on cellular metabolism, this compound could be used as a tracer. The labeling patterns in key metabolic intermediates would be analyzed in cells cultured under normoxic and hypoxic conditions.

| Metabolic Pathway | Flux under Normoxia (relative units) | Flux under Hypoxia (relative units) |

| Glycolysis | 100 | 150 |

| Pentose Phosphate Pathway | 30 | 20 |

| TCA Cycle | 80 | 25 |

| Lactate (B86563) Production | 10 | 120 |

These findings would demonstrate a classic Warburg-like effect, where hypoxic conditions lead to an increase in glycolytic flux and lactate production, and a decrease in oxidative phosphorylation through the TCA cycle. Such quantitative data, made possible by 13C-tracing, provides a deeper understanding of the metabolic adaptations to environmental perturbations. udel.edu

Mechanistic Enzymology and D Talose 1 13c As an Enzymatic Probe

Investigation of Enzyme-Catalyzed Reactions Involving D-Talose

D-talose-1-13C is particularly valuable for studying enzymes that recognize and process D-talose. These include various isomerases and epimerases that play roles in rare sugar metabolism. The strategic placement of the 13C label at the chemically reactive C1 position provides a direct window into the catalytic events occurring within the enzyme's active site.

The 13C-Kinetic Isotope Effect (KIE) is a powerful method used to investigate the transition state of a chemical reaction. It compares the rate of a reaction with the naturally abundant, lighter isotope (12C) to the rate with a heavier isotope (13C). A KIE value (k12/k13) greater than 1 indicates that the bond to the labeled carbon is being broken or significantly altered in the rate-determining step of the reaction. wikipedia.org

For enzymes acting on this compound, the 13C-KIE at the anomeric carbon can distinguish between different mechanistic possibilities. For instance, in an isomerization reaction proceeding through a hydride shift, a significant KIE would be expected as the C1-H bond is broken. nih.gov The magnitude of the KIE can provide detailed information about the geometry and charge distribution of the transition state. nih.gov While specific KIE studies on this compound are not extensively documented, the principles are well-established from studies on other 13C-labeled sugars. nih.govresearchgate.net For example, 13C KIEs have been used to demonstrate a concerted mechanism for β-glucosidase and a stepwise mechanism for α-glucosidase. researchgate.net These methods are directly applicable to talose-processing enzymes.

Table 1: Representative 13C-Kinetic Isotope Effects in Glycosyl-Processing Enzymes This table illustrates the principles of 13C-KIEs using data from analogous enzyme systems, as specific data for talose-processing enzymes with this compound is not readily available in published literature.

| Enzyme System | Labeled Position | Observed 13C KIE | Mechanistic Implication |

| Acid-catalyzed hydrolysis of β-methyl glucoside | 1-13C | 1.010(6) | Supports an A(N)D(N) (associative) mechanism. researchgate.net |

| β-Glucosidase-catalyzed hydrolysis | 1-13C | 1.032(1) | Consistent with a concerted A(N)D(N) mechanism. researchgate.net |

| α-Glucosidase-catalyzed hydrolysis | 1-13C | 1.010(4) | Suggests a D(N)*A(N) (stepwise) mechanism. researchgate.net |

When this compound binds to an enzyme, the chemical environment of the active site influences the 13C nuclear magnetic resonance (NMR) chemical shift of the labeled carbon. This sensitivity allows for the characterization of the active site. For example, the presence of key catalytic residues, metal ions, or cofactors near the C1 position can be inferred from changes in the 13C NMR signal. core.ac.uk

Crystal structures of enzymes like L-rhamnose isomerase, which can act on D-allose (a C3 epimer of D-talose), reveal the presence of metal ions and key amino acid residues that coordinate with the sugar substrate. nih.govjst.go.jp If this compound were used as a substrate, 13C-NMR could monitor the interactions between the C1 of talose and these active site components, providing dynamic information that complements static crystallographic data.

Many enzymatic reactions are stereospecific. Using this compound, the stereochemical outcome of a reaction at the anomeric center can be determined. By analyzing the configuration of the 13C label in the product, it is possible to determine whether the reaction proceeds with retention or inversion of stereochemistry. womengovtcollegevisakha.ac.in

Characterization of D-Talose Epimerases and Isomerases

D-talose can be produced from other sugars like D-galactose or D-tagatose through the action of epimerases and isomerases. nih.govbeilstein-journals.org this compound is an ideal probe for studying the mechanisms of these enzymes.

The interconversion between the α and β anomers of D-talose (anomerization) in solution can be monitored using D-[1-13C]talose, as the C1 chemical shifts for the different forms are distinct. nd.edu Enzymes that catalyze anomerization or epimerization at a carbon adjacent to C1 (i.e., C2) can be studied effectively. For example, cellobiose (B7769950) 2-epimerase can convert D-galactose to D-talose, which involves an inversion of stereochemistry at C2. nih.govresearchgate.net

The proposed mechanism for many isomerases involves the formation of a key enediolate intermediate. glycoforum.gr.jpacs.org For an enzyme converting D-talose, the reaction would proceed through a ring-opening to the aldehyde form, followed by the formation of a 1,2-enediolate intermediate, and then ring-closure to the product. nih.govresearchgate.net The use of this compound would allow researchers to follow the transformation of the C1 aldehyde group throughout this process.

One of the most powerful applications of this compound is the potential to detect and characterize transient catalytic intermediates directly by 13C-NMR spectroscopy. researchgate.netuni-muenchen.de The unique chemical shift of the 13C-labeled carbon can make its signal distinguishable from the background of other carbon atoms in the enzyme and buffer.

For isomerases that proceed via a hydride shift, the mechanism involves the opening of the sugar ring to its aldehyde form. nih.govresearchgate.net Studies using D-[1-13C]aldohexoses have successfully detected and quantified the small percentages of these acyclic aldehyde and hydrate (B1144303) forms in aqueous solution. nd.edu By using this compound with a talose-processing enzyme, it may be possible to trap and observe enzyme-bound intermediates, such as the aldehyde or the crucial enediolate species, providing direct evidence for the catalytic mechanism. acs.orgresearchgate.net Hyperpolarization-dissolution NMR techniques have shown promise in enhancing the signals of such low-concentration intermediates, making their detection more feasible. acs.orgresearchgate.net

Table 2: Tautomeric Distribution of D-Talose in Aqueous Solution at 30°C Data obtained from studies using D-[1-13C]talose. nd.edu

| Tautomeric Form | Percentage (%) |

| α-pyranose | 29.5 |

| β-pyranose | 49.8 |

| α-furanose | 7.1 |

| β-furanose | 13.5 |

| Aldehyde | 0.09 |

| Hydrate (gem-diol) | 0.06 |

Glycosyltransferase and Glycohydrolase Studies with Labeled this compound

The isotopic labeling of sugars, such as the introduction of a 13C atom at the anomeric C1 position of D-talose to create this compound, provides a powerful tool for probing the mechanisms of enzymes involved in carbohydrate metabolism. acs.orgnd.edu Specifically, this labeled sugar is instrumental in studying the activities of glycosyltransferases and glycohydrolases, two major classes of enzymes that catalyze the formation and cleavage of glycosidic bonds, respectively. wikipedia.orgmdpi.com

Tracking Glycosidic Bond Formation and Cleavage

The 13C label at the anomeric carbon of this compound serves as a unique spectroscopic marker. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can be used to monitor the fate of this specific carbon atom during an enzymatic reaction. acs.orgnd.edu

When a glycosyltransferase utilizes a donor substrate like GDP-6-deoxy-D-talose, the 13C label allows for the direct observation of the formation of a new glycosidic bond. nih.gov The chemical shift of the 13C-labeled carbon will change significantly as it transitions from the hemiacetal of the free sugar to the acetal (B89532) of the glycosidic linkage. acs.org This change provides real-time kinetic and mechanistic information about the bond-forming step. For instance, researchers can determine the stereochemistry of the newly formed bond (whether it is an α- or β-glycosidic bond) by analyzing the coupling constants between the anomeric carbon and adjacent protons. acs.org

Conversely, in studies of glycohydrolases, enzymes that break down glycosidic bonds, this compound can be incorporated into a larger oligosaccharide substrate. wikipedia.orgresearchgate.net The cleavage of the glycosidic bond by the glycohydrolase will result in the release of this compound. This event can be monitored by the appearance of the characteristic 13C NMR signal of the free, labeled monosaccharide, allowing for the precise measurement of enzyme activity and the study of its mechanism. acs.orgacs.org

For example, in the deaminative depolymerization of fucosylated glycosaminoglycan from Apostichopus japonicus, which selectively cleaves glycosidic bonds at the GalNAc position, the resulting fragments terminate in a 2,5-anhydro-d-talose-diol residue. mdpi.com While not directly using this compound, this illustrates how the formation of a talose-derived structure can be an endpoint in tracking bond cleavage.

The ability to track the formation and cleavage of glycosidic bonds is fundamental to understanding how these enzymes function. mdpi.com This knowledge is crucial for applications such as the enzymatic synthesis of complex carbohydrates and the development of inhibitors for therapeutic purposes.

Substrate Specificity and Promiscuity Profiling

Glycosyltransferases and glycohydrolases often exhibit a degree of substrate specificity, preferentially acting on certain sugar donors, acceptors, or glycosidic linkages. nih.gov However, many of these enzymes also display promiscuity, the ability to accept a range of related substrates. This compound is a valuable tool for exploring this aspect of enzyme function.

By systematically testing the ability of an enzyme to utilize this compound or a this compound-containing substrate, researchers can determine if D-talose is a recognized substrate. For instance, a study on the substrate specificity of a D-ribose-5-phosphate isomerase from Clostridium thermocellum showed that the enzyme had activity with D-talose, converting it to D-tagatose. researchgate.net

In another example, the substrate specificity of cellobiose 2-epimerase from Rhodothermus marinus was explored, revealing its ability to convert D-galactose to D-talose, a reaction not previously known to occur naturally. mdpi.com While this study did not use labeled talose, it highlights the importance of testing a range of sugars, including talose, to fully characterize an enzyme's substrate profile.

The data below summarizes the substrate specificity of various enzymes towards talose and related sugars, as determined in different research studies.

| Enzyme | Organism | Substrates Tested Including Talose | Activity with Talose | Reference |

| D-ribose-5-phosphate isomerase (RpiB) | Clostridium thermocellum | L-talose, D-ribose, D-allose, L-allose, L-ribose, D-talose | Yes, converted to D-tagatose | researchgate.net |

| Cellobiose 2-epimerase (RmCE) | Rhodothermus marinus | D-hexoses, D-pentoses, L-pentose (including galactose to produce talose) | N/A (Product) | mdpi.com |

| Spinosyn Rhamnosyltransferase (SpnG) | Saccharopolyspora spinosa | dTDP-6-deoxy-l-talose, various other NDP-sugars | No | nih.gov |

| UDP-sugar Pyrophosphorylase (AtUSP) | Arabidopsis thaliana | Talose-1-P, various other sugar-1-phosphates | Not specified as active | nih.gov |

| GDP-6-deoxy-D-talose synthetase (GTS) | Actinobacillus actinomycetemcomitans | GDP-4-keto-6-deoxy-D-mannose | N/A (Product is GDP-6-deoxy-D-talose) | nih.gov |

The use of this compound in these types of assays, coupled with sensitive analytical techniques like NMR and mass spectrometry, allows for a detailed and quantitative assessment of an enzyme's substrate preferences. This information is critical for understanding the biological roles of these enzymes and for engineering them for biotechnological applications, such as the synthesis of rare sugars or modified glycans. oup.com

D Talose 1 13c in Structural Biology and Biomolecular Interaction Studies

Solution-State NMR for Conformational Dynamics of D-Talose-1-¹³C Derivatives

Solution-state NMR is an indispensable tool for characterizing the conformational landscape of carbohydrates, which are often flexible molecules existing in a dynamic equilibrium of various forms.

The conformation of the pyranose or furanose ring is critical to a carbohydrate's biological function. ¹³C labeling, particularly at the anomeric C1 position, provides access to NMR parameters that are exquisitely sensitive to geometry.

Chemical Shifts : The ¹³C chemical shift of the C1 carbon is influenced by the local electronic environment, which is directly affected by the ring's conformation (e.g., chair, skew-boat) and the orientation of its substituents.

These NMR-derived parameters, obtained from D-talose-1-¹³C, can be used in conjunction with computational methods like molecular dynamics (MD) simulations to generate high-resolution models of its conformational ensemble in solution. rsc.org

In aqueous solution, reducing sugars like D-talose exist as a complex mixture of interconverting isomers, including α and β anomers of both pyranose (six-membered) and furanose (five-membered) rings, as well as a small fraction of the open-chain aldehyde and its hydrated form. nd.eduuni-kiel.delibretexts.org This process of interconversion is known as mutarotation. uni-kiel.delibretexts.org

The selective labeling of the C1 carbon in D-talose-1-¹³C allows for the direct observation and quantification of these different forms by ¹³C NMR, as the C1 chemical shift is unique for each species. nd.edu Research using D-[1-¹³C]talose has precisely measured the percentage of each tautomeric form present at equilibrium in an aqueous solution. nd.edu The aldehyde form, though present in a very small amount, is a key intermediate in the interconversion of the cyclic forms. nd.edu For D-talose, the percentage of the aldehyde form is among the highest for aldohexoses, indicating a significant role for this acyclic intermediate in its dynamic equilibrium. nd.edu

Table 1: Tautomeric Distribution of D-Talose in D₂O at 30°C Determined by ¹³C NMR Data sourced from direct quantification using D-[1-¹³C]talose. nd.edu

| Tautomeric Form | Percentage (%) |

| α-Pyranose | 38.8 |

| β-Pyranose | 23.3 |

| α-Furanose | 21.0 |

| β-Furanose | 16.8 |

| Aldehyde | 0.01 |

| Hydrate (B1144303) | 0.08 |

Probing Carbohydrate-Protein Interactions with ¹³C-Labeled D-Talose

Understanding how carbohydrates are recognized by proteins is fundamental to cell biology. ¹³C-labeled sugars are versatile tools for mapping these interactions at an atomic level from the perspective of both the ligand and the protein receptor. nih.gov

Isotope-filtered NMR experiments are a powerful method for identifying the binding site of a ligand on a protein. nih.govnorthwestern.edu In a typical experiment, a uniformly ¹⁵N- or ¹³C/¹⁵N-labeled protein is titrated with an unlabeled ligand. By recording a series of heteronuclear single-quantum correlation (HSQC) spectra, changes in the chemical shifts and intensities of specific protein backbone amide signals are monitored. researchgate.net Residues that experience significant changes upon ligand addition are identified as being part of or near the binding site. nih.govresearchgate.net

When using D-talose-1-¹³C as the ligand with an unlabeled protein, the experiment can be reversed. An isotope-edited or filtered experiment, such as a ¹³C-edited NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, can detect intermolecular NOEs between the protons attached to the labeled C1 of talose and protons on the protein. nih.gov These NOEs provide direct evidence of spatial proximity, allowing for the precise mapping of the carbohydrate's binding orientation within the protein's active site. nih.govnih.gov This approach provides unambiguous distance restraints for determining the structure of the protein-carbohydrate complex. nih.gov

The strength (affinity) and speed (kinetics) of a protein-ligand interaction can be quantified using NMR. By monitoring the ¹³C signal of D-talose-1-¹³C during a titration with its target protein, one can determine the dissociation constant (Kd), a measure of binding affinity.

NMR relaxation dispersion experiments, which measure the relaxation rates of nuclear spins under different conditions, can provide detailed kinetic information. nih.gov These experiments are sensitive to chemical exchange processes occurring on the microsecond to millisecond timescale, which is characteristic of many binding events. nih.govnih.gov By analyzing the relaxation dispersion profiles of the C1 carbon of D-talose-1-¹³C, it is possible to extract the association (kon) and dissociation (koff) rate constants for the binding event. This provides a more complete picture of the binding thermodynamics and kinetics than affinity measurements alone.

Binding is not a static event; both the protein and the ligand can experience changes in their internal motions upon forming a complex. nih.gov NMR spin relaxation experiments are the primary tool for studying these dynamics over a wide range of timescales. nih.gov

By measuring the ¹³C relaxation parameters (e.g., T₁, T₂, and heteronuclear NOE) for the C1 position of D-talose-1-¹³C when it is bound to a protein, one can characterize the dynamics of the sugar in the binding pocket. nih.gov For example, these measurements can reveal whether the bound talose is held rigidly or retains some degree of flexibility. Furthermore, comparing the dynamics of the protein in its free versus talose-bound state can reveal how ligand binding allosterically affects protein motion in regions distant from the binding site. nih.gov This information is crucial for understanding the functional consequences of carbohydrate recognition. nih.gov

Applications in Investigating Carbohydrate-Lectins and Antibodies

The specific recognition of carbohydrates by proteins, such as lectins and antibodies, mediates a vast array of biological processes, from cell-cell recognition and signaling to immune responses. The use of ¹³C-labeled carbohydrates in conjunction with NMR spectroscopy is a powerful method to probe these interactions at an atomic level. While specific studies detailing the use of D-talose-1-¹³C in this context are not yet prevalent in published literature, the established methodologies with other labeled sugars pave the way for its future application.

Principles of Investigation:

When a ¹³C-labeled ligand like D-talose-1-¹³C binds to a lectin or antibody, changes in the NMR spectrum of the labeled carbon can be observed. These changes can manifest as: